Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS: 908497-20-1, molecular formula: C₂₄H₂₇ClN₄O₄) is a tetrahydropyrimidine derivative featuring a 4-chlorophenyl group at position 4, a piperazine ring substituted with a 2-methoxyphenyl group at position 2, and an ethyl ester at position 3. The compound’s structure combines a pyrimidine core with a piperazine moiety, which is often associated with central nervous system (CNS) activity due to the piperazine group’s role in receptor binding .
Properties
Molecular Formula |
C24H27ClN4O4 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(16-8-10-17(25)11-9-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-6-4-5-7-19(18)32-2/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30) |
InChI Key |
MSXBMLBAEGWVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydropyrimidine Synthesis via the Biginelli Reaction
The foundational step in synthesizing this compound involves constructing the tetrahydropyrimidine core through the Biginelli reaction. This one-pot, three-component cyclocondensation reaction combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. For this compound, 4-chlorobenzaldehyde serves as the aldehyde component, while ethyl acetoacetate provides the β-ketoester moiety.
Reaction Conditions and Catalysts
Typical conditions involve refluxing the reactants in ethanol with a Lewis acid catalyst. Cobalt hydrogen sulfate (Co(HSO₄)₂) has been identified as highly effective, yielding the intermediate ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in 80–95% yield. Alternative catalysts, such as InCl₃ or solvent-free mechanochemical grinding, have also been reported, though with marginally lower efficiencies (70–85%).
Table 1: Biginelli Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Co(HSO₄)₂ | Ethanol | 80 | 4–6 | 92 | |
| InCl₃ | 50% Ethanol | 40 | 0.3 | 85 | |
| None (solvent-free) | — | 25 | 0.5 | 78 |
The product is characterized by FT-IR (N–H stretch at 3,224–3,443 cm⁻¹), ¹H NMR (δ 1.20–1.25 ppm for ethyl group, δ 5.30 ppm for C4-H), and mass spectrometry (m/z 310.75 for [M+H]⁺).
Piperazine Functionalization at Position 2
The second critical step introduces the 4-(2-methoxyphenyl)piperazine moiety at position 2 of the tetrahydropyrimidine core. This is achieved via nucleophilic substitution, wherein the 2-oxo group is converted to a leaving group (e.g., chloride or tosylate), followed by displacement with the piperazine derivative.
Chlorination and Coupling
Treatment of the tetrahydropyrimidine intermediate with phosphorus oxychloride (POCl₃) converts the 2-oxo group to a chloro substituent. Subsequent reaction with 4-(2-methoxyphenyl)piperazine in the presence of a base (e.g., K₂CO₃) yields the target compound. Optimized conditions use dimethylformamide (DMF) as the solvent at 90°C for 12 hours, achieving 65–75% yield.
Table 2: Piperazine Coupling Efficiency
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 90 | 12 | 72 | |
| Et₃N | Toluene | 110 | 24 | 58 |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, the Biginelli step can be completed in 20–30 minutes at 40°C using InCl₃, while piperazine coupling requires only 1–2 hours under similar conditions. This method improves yields to 85–90% by minimizing side reactions.
Characterization and Quality Control
The final product is validated using:
Challenges and Optimization Strategies
Key challenges include:
- Low solubility : The chlorophenyl group reduces solubility in polar solvents, necessitating DMF or DMSO for reactions.
- Piperazine instability : 4-(2-Methoxyphenyl)piperazine degrades at temperatures >100°C, requiring strict temperature control.
Optimization strategies involve:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Potential use as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives
Key Observations:
Piperazine vs. Other Heterocycles : The target compound and the analog in incorporate a piperazine ring, which is absent in analogs like (pyrazole) and (thioxo group). Piperazine derivatives are often associated with improved solubility and CNS penetration .
Substituent Effects: Chlorophenyl vs. Thioxo vs. Oxo: The thioxo group in could increase metabolic stability compared to the oxo group in the target compound .
Key Observations:
- Piperazine Introduction : The target compound likely requires post-synthetic modification to introduce the 4-(2-methoxyphenyl)piperazine group, possibly via nucleophilic substitution or coupling reactions .
- Solvent and Conditions : DMF is commonly used for alkylation reactions in dihydropyrimidine synthesis (e.g., ), suggesting compatibility with the target compound’s synthesis.
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring fused with various substituents that enhance its pharmacological profile. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups is notable for their influence on biological activity.
Structural Formula
Antibacterial Activity
Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit promising antibacterial properties. In vitro assays have shown that the compound effectively inhibits both Gram-positive and Gram-negative bacteria.
Study Findings
- Antibacterial Assay : Compounds were screened using the cup-plate agar diffusion method against various bacterial strains.
- Active Compounds : The presence of substituents like 4-Cl and 2-OCH3 significantly influenced antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4a | Staphylococcus aureus | Active |
| 4e | Aeromonas hydrophila | Active |
| 4b | Pseudomonas aeruginosa | Moderate |
| 4i | Aspergillus niger | Moderate |
Antifungal Activity
The compound has also been tested for antifungal activity against Aspergillus niger. Results indicate moderate efficacy compared to standard antifungal agents.
Key Observations
- Concentration : Effective at a concentration of 40 µg/ml.
- Activity Comparison : Compounds with specific substituents showed enhanced antifungal properties.
Anticancer Activity
Tetrahydropyrimidines have been explored for their anticancer potential. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms.
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death in malignant cells.
- Inhibition of Tumor Growth : Demonstrated significant tumor size reduction in animal models.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives showed that compounds similar to ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo exhibited strong antibacterial activity against resistant strains of bacteria.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth by more than 50% at specific concentrations, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
